molecular formula C19H18NO6- B1398544 D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester CAS No. 81440-35-9

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

Cat. No. B1398544
CAS RN: 81440-35-9
M. Wt: 356.3 g/mol
InChI Key: UYOZWZKJQRBZRH-MRXNPFEDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester” is a compound with the molecular formula C19H18NO6 . It’s also known by the IUPAC name (3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate .


Molecular Structure Analysis

The compound has a molecular weight of 356.3 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1/t16-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 9 . The topological polar surface area is 105 Ų .

Scientific Research Applications

Role in the Central Nervous System

D-Aspartic acid derivatives play a crucial role in the human and mammalian central nervous system (CNS). Their importance is highlighted in the function of the CNS and the development of various pathological states. For instance, 2-Amino-5-phosphonovaleric acid, a selective antagonist of the NMDA receptor, demonstrates anticonvulsive activity, suggesting a potential for therapeutic applications in conditions involving CNS excitation (Kulikov, Grigor’ev, & Ragulin, 1997).

Aspartame Precursor Synthesis

D-Aspartic acid β-methyl ester, a precursor for the antibiotic aspoxicillin and the synthetic sweetener aspartame, has been synthesized through various methods. One approach involves optical resolution, epimerization, and asymmetric transformation, highlighting its significance in pharmaceutical and food industries (Yoshioka, Ohtsuki, Senuma, & Tosa, 1989).

Synthesis of Pharmaceutical Compounds

The synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, a precursor of aspartame, from N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester in mixed organic solvents, is a notable application in pharmaceutical synthesis. This process involves immobilized thermolysin, showcasing innovative techniques in drug precursor synthesis (Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1995).

Potential in HIV-1 Protease Inhibition

Research involving D-Aspartic acid derivatives has also delved into their potential application as HIV-1 protease inhibitors. This application was explored through density functional theory (DFT) calculations, studying hydroxy-chalca-acetic acid derivatives and their interactions with the HIV-1 protease active site, suggesting a promising avenue in antiviral therapy (Ibrahim, Saleh, Hameed, Elshemey, & Elsayed, 2010).

Development of Novel Peptides

The multifunctional precursor properties of aspartic acid side-chain benzyl ester have been utilized in the synthesis of branched and cyclic arginylglycylaspartic acid peptides. This demonstrates its versatility in developing novel peptide structures for potential therapeutic applications (Tian, Yu, Tang, Le, & Huang, 2017).

properties

IUPAC Name

(3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-MRXNPFEDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724233
Record name (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

CAS RN

81440-35-9
Record name (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Reactant of Route 3
Reactant of Route 3
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Reactant of Route 4
Reactant of Route 4
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Reactant of Route 5
Reactant of Route 5
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
Reactant of Route 6
Reactant of Route 6
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.